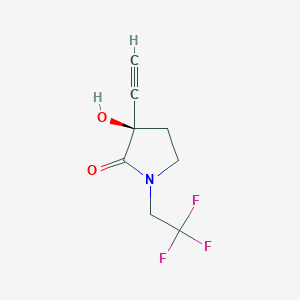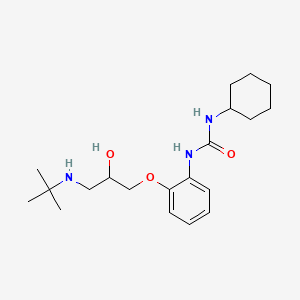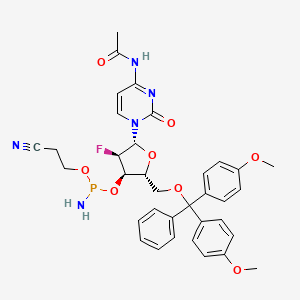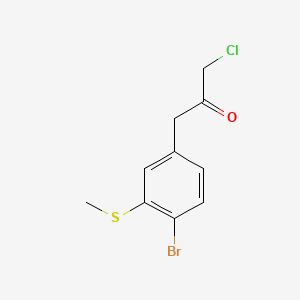
2-Chloro-4-fluoro-5-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-fluoro-5-methylphenol: is an organic compound with the molecular formula C7H6ClFO . It is a derivative of phenol, characterized by the presence of chlorine, fluorine, and methyl substituents on the aromatic ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-5-methylphenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting from 4-fluoro-2-methylphenol, chlorination can be performed using a chlorinating agent such as thionyl chloride (SOCl2) in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4-fluoro-5-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), catalysts like titanium dioxide (TiO2).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2), sodium hydroxide (NaOH), various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Applications De Recherche Scientifique
2-Chloro-4-fluoro-5-methylphenol has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity and ability to interact with various molecular targets.
Agrochemicals: It is employed in the formulation of pesticides and herbicides, leveraging its chemical properties to enhance efficacy.
Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-fluoro-5-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its reactivity and ability to form hydrogen bonds, influencing its binding affinity and specificity . The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
2-Chloro-5-methylphenol: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylphenol: Similar structure but lacks the chlorine atom.
2-Fluoro-5-methylphenol: Similar structure but lacks the chlorine atom.
Comparison: The combination of these substituents provides a balance of electronic and steric effects, making it a valuable compound in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C7H6ClFO |
|---|---|
Poids moléculaire |
160.57 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-5-methylphenol |
InChI |
InChI=1S/C7H6ClFO/c1-4-2-7(10)5(8)3-6(4)9/h2-3,10H,1H3 |
Clé InChI |
KCTXUWOJVJOUGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1F)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
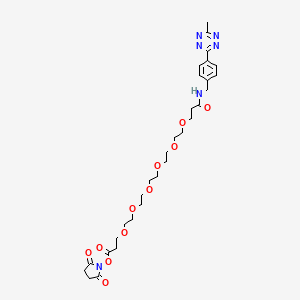
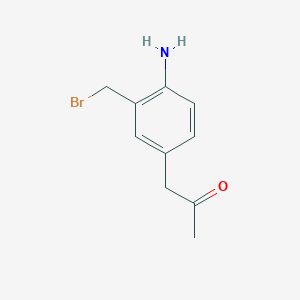

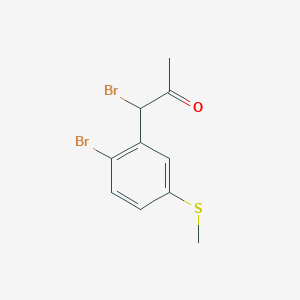
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
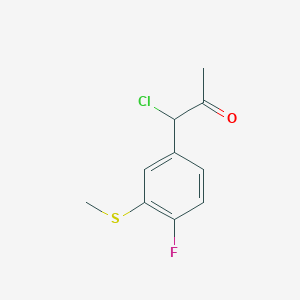
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
